AB-680
CAS No.: 2105904-82-1
Cat. No.: VC0516699
Molecular Formula: C20H24ClFN4O9P2
Molecular Weight: 580.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2105904-82-1 |
---|---|
Molecular Formula | C20H24ClFN4O9P2 |
Molecular Weight | 580.8 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Standard InChI | InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1 |
Standard InChI Key | MFYLCAMJNGIULC-KCVUFLITSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl |
SMILES | CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl |
Canonical SMILES | CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
AB-680 has a molecular formula of C20H24ClFN4O9P2 and a molecular weight of 580.82 g/mol . The central structural component of AB-680 is an azaindazole core, specifically 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, which has been synthesized through a concise process developed by Arcus Biosciences .
AB-680 exhibits exceptional pharmacological properties that make it particularly suited for clinical applications:
The compound is characterized by low plasma clearance and a long half-life in preclinical species, resulting in a pharmacokinetic profile suitable for biweekly (Q2W) intravenous administration . These properties enable sustained target coverage with less frequent dosing, which is advantageous for clinical applications .
Mechanism of Action
The mechanism of action of AB-680 centers on the adenosine pathway, which plays a critical role in tumor-mediated immunosuppression. In the tumor microenvironment, extracellular adenosine accumulates at high concentrations and suppresses immune function through binding to adenosine receptors on immune cells .
The generation of extracellular adenosine depends on the sequential catabolism of extracellular ATP through the following pathway:
-
CD39 (ectonucleoside triphosphate diphosphohydrolase-1) converts ATP to AMP
-
CD73 (ecto-5'-nucleotidase) converts AMP to adenosine
By inhibiting CD73, AB-680 blocks the final and rate-limiting step in this pathway, preventing the production of immunosuppressive adenosine . This inhibition occurs at exceptionally low concentrations (Ki = 5 pM), making AB-680 one of the most potent CD73 inhibitors reported to date .
The rationale for targeting CD73 is particularly strong in cancers with high CD73 expression. For example, KRAS mutations, present in >90% of invasive pancreatic ductal adenocarcinomas (PDACs), are associated with significantly elevated CD73 expression and poor clinical outcomes . This makes pancreatic cancer a potentially sensitive target for CD73 inhibition combined with standard-of-care chemotherapy and immune checkpoint inhibition .
Preclinical Studies
Extensive preclinical research has demonstrated the immunomodulatory and anti-tumor effects of AB-680 in various experimental systems:
Effects on T Cell Function
In vitro studies have shown that AB-680 effectively reverses adenosine-mediated immunosuppression of T cells . Specifically, AB-680 restored:
-
T cell proliferation
-
Cytokine secretion (including IFNγ)
-
Cytotoxic function
When human T cells were suppressed by the addition of AMP (the adenosine precursor), AB-680 inhibited the conversion of AMP to adenosine by CD73, resulting in normal T cell proliferation and cytokine production .
Mouse Tumor Models
In a preclinical B16F10 mouse melanoma model, AB-680 demonstrated significant anti-tumor activity . Key findings included:
-
AB-680 monotherapy inhibited tumor growth
-
Combination of AB-680 with anti-PD-1 resulted in enhanced tumor control compared to either agent alone
-
AB-680 treatment increased intratumoral effector T cells (both CD4+ and CD8+)
-
AB-680 decreased immunosuppressive cells (Tregs and MDSCs) in the tumor microenvironment
These results provided strong rationale for the clinical development of AB-680, particularly in combination with PD-1 checkpoint inhibitors .
Clinical Development
AB-680 has progressed into clinical trials for multiple cancer indications. Current clinical development includes:
ARC-8 Trial for Pancreatic Cancer
The ARC-8 trial (NCT04104672) is a phase 1/1b, open-label, dose-escalation, and dose-expansion study evaluating AB-680 in treatment-naïve metastatic pancreatic ductal adenocarcinoma (mPDAC) . The study design includes:
-
Dose escalation: AB-680 (25, 50, 75, or 100 mg) administered intravenously Q2W with standard doses of nab-paclitaxel/gemcitabine (NP/Gem) plus zimberelimab (anti-PD-1 antibody, 240 mg Q2W)
-
3+3 design to determine the recommended dose for expansion (RDE)
-
Dose expansion: AB-680 at the RDE with NP/Gem plus zimberelimab
As of September 4, 2020, 13 patients had been enrolled across three dose cohorts: 4 in Cohort 1 (25 mg AB-680), 6 in Cohort 2 (50 mg AB-680), and 3 in Cohort 3 (75 mg AB-680) .
Additional Clinical Trials
AB-680 is also being evaluated in patients with:
These trials aim to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of AB-680 in combination with other therapeutic agents.
Adverse Event | Number of Patients (%) | Grade 3/4 |
---|---|---|
Fatigue | 6 (43%) | Not specified |
Anemia | 4 (29%) | 2 (14%) |
Neutrophil count decrease | 4 (29%) | Not specified |
These preliminary safety data suggest that AB-680 in combination with standard-of-care chemotherapy and zimberelimab has a manageable safety profile consistent with the known toxicities of chemotherapy .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies have demonstrated that AB-680 exhibits:
-
Low plasma clearance
-
Long half-life across preclinical species and in humans
-
A pharmacokinetic profile suitable for biweekly (Q2W) intravenous administration
Initial pharmacodynamic data from the 50 mg dose cohort in the ARC-8 trial indicated excellent peripheral target coverage at AB-680 trough concentrations . This suggests that the dosing regimen achieves sufficient drug levels to effectively inhibit CD73 throughout the dosing interval.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume